Ilikonapyrone
Description
Isolation from Biological Sources
The initial step in studying any natural product is identifying its source and developing methods to extract it in a pure form.
Ilikonapyrone was first isolated from the marine pulmonate mollusk Onchidium verruculatum. nio.res.inresearchgate.net This species, along with others in the Onchidium and Peronia genera, are found in the intertidal zones of tropical shorelines and have been recognized as a rich source of polypropionate metabolites. nio.res.inresearchgate.net These mollusks are known to produce a variety of polypropionates, often as part of their chemical defense mechanisms. researchgate.netuni-bonn.de Specifically, this compound and its derivatives have been identified in Onchidium verruculatum and other Onchidium species. nio.res.inresearchgate.netresearchgate.netresearchgate.net The related peroniatriols have been isolated from Peronia peronii. nio.res.inird.fr
The process of obtaining pure this compound from the mollusk involves several critical steps, from initial extraction to final purification.
The initial extraction of the mollusk tissues, often using solvents like acetone, yields a complex mixture of compounds. researchgate.net To separate this compound from this mixture, researchers employ various chromatographic techniques. journalagent.combnmv.ac.in Column chromatography is a fundamental method used for the initial separation of the crude extract. journalagent.comjournalejmp.com This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel, while a mobile phase carries the mixture through the column. journalagent.com
High-performance liquid chromatography (HPLC) is a more advanced and efficient technique used for the fine purification of this compound and its derivatives. nio.res.invliz.beresearchgate.net HPLC utilizes high pressure to pass the solvent through a column packed with a stationary phase, allowing for high-resolution separation of closely related compounds. researchgate.net For instance, a mixture of this compound esters was separated using HPLC. researchgate.net
Often, the target compound is present in low concentrations within the initial extract. Therefore, enrichment strategies are employed to increase the relative amount of this compound before final purification. This can involve liquid-liquid partitioning or preliminary chromatographic steps to remove major classes of interfering compounds. nih.govird.fr The final purification to obtain highly pure this compound is typically achieved through repeated chromatographic steps, often using different solvent systems or stationary phases to resolve any remaining impurities. nih.govresearchgate.net
Significance of Marine Organisms as a Source of Bioactive Compounds
Structural Elucidation
Once a pure compound is isolated, the next crucial step is to determine its chemical structure.
The structure of this compound was primarily determined using a combination of spectroscopic techniques. figshare.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. msu.eduresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively. cnr.itbnmv.ac.in
Table 1: Key Spectroscopic Data for this compound and Related Compounds
| Compound | Key Spectroscopic Feature | Reference |
| This compound | Contains two γ-pyrone rings and multiple hydroxyl groups. | researchgate.netird.fr |
| Onchitriol I | Structure elucidated using extensive NMR studies (COSY, HMQC, HMBC). | ird.fr |
| Onchitriol II | Structure elucidated using extensive NMR studies (COSY, HMQC, HMBC). | ird.fr |
Structure
2D Structure
3D Structure
Properties
CAS No. |
88130-78-3 |
|---|---|
Molecular Formula |
C32H48O7 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-[(E,5R,6R,7R,8R)-5,7-dihydroxy-8-[6-[(2R,3S)-3-hydroxypentan-2-yl]-3,5-dimethyl-4-oxopyran-2-yl]-4,6-dimethylnon-3-en-2-yl]-6-ethyl-3,5-dimethylpyran-4-one |
InChI |
InChI=1S/C32H48O7/c1-12-24(33)17(5)31-22(10)29(37)23(11)32(39-31)21(9)28(36)19(7)26(34)15(3)14-16(4)30-20(8)27(35)18(6)25(13-2)38-30/h14,16-17,19,21,24,26,28,33-34,36H,12-13H2,1-11H3/b15-14+/t16?,17-,19+,21-,24+,26+,28-/m1/s1 |
InChI Key |
WLEKGGIZXHXYSL-YBQCMRJCSA-N |
SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)C=C(C)C(C(C)C(C(C)C2=C(C(=O)C(=C(O2)C(C)C(CC)O)C)C)O)O)C)C |
Isomeric SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)/C=C(\C)/[C@@H]([C@H](C)[C@H]([C@@H](C)C2=C(C(=O)C(=C(O2)[C@H](C)[C@H](CC)O)C)C)O)O)C)C |
Canonical SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)C=C(C)C(C(C)C(C(C)C2=C(C(=O)C(=C(O2)C(C)C(CC)O)C)C)O)O)C)C |
Synonyms |
ilikonapyrone |
Origin of Product |
United States |
Isolation and Structural Characterization of Ilikonapyrone
Structural Elucidation
Spectroscopic Analysis of Ilikonapyrone
Nuclear Magnetic Resonance (NMR) Spectroscopy
The elucidation of this compound's intricate structure heavily relied on extensive Nuclear Magnetic Resonance (NMR) studies. ird.frird.fr One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments were instrumental in piecing together the carbon skeleton and identifying the positions of functional groups. ird.fr
Analysis of the ¹H NMR spectrum revealed signals corresponding to methyl groups attached to the β-carbons of the γ-pyrone rings. ird.fr The ¹³C NMR spectrum showed characteristic quaternary signals confirming the presence of two fully substituted γ-pyrone rings. ird.fr Through detailed analysis of spin systems from 2D NMR spectra, fragments of the molecule were identified and subsequently pieced together. ird.frird.fr
Table 1: Selected NMR Data for this compound-related Structures Note: Specific, complete NMR data for this compound itself is sparsely detailed in initial publications. The following represents typical data for the closely related Onchitriol fragments, which share significant structural similarity.
| Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| γ-Pyrone Ring | 1.86 (s, 3H), 2.07 (s, 3H) | 179.0, 161.7, 159.9, 118.9, 117.4 | Correlations from methyl protons to pyrone ring carbons. |
| Polypropionate Chain | Various signals in 0.9-4.5 range | Various signals in 10-80 range | Long-range correlations connecting different spin systems. |
Determination of Relative Stereochemistry
The relative stereochemistry of this compound was initially established through a single-crystal X-ray crystallographic analysis. ird.frird.fr However, this analysis was not performed on this compound directly but on its acetonide derivative. ird.frird.fr The formation of the acetonide, a cyclic ketal, between adjacent hydroxyl groups provided a more rigid structure suitable for X-ray diffraction. This experiment successfully proved the general linear bis-pyrone structure and the relative spatial arrangement of the substituents and stereocenters along the polypropionate backbone. ird.frird.frird.fr
Assignment of Absolute Stereochemistry
While the X-ray analysis of the acetonide derivative confirmed the relative stereochemistry, it was not sufficient to determine the absolute configuration of this compound's multiple chiral centers. ird.frird.fr The absolute stereochemistry remained an open question for some time after its initial isolation. ird.fr
Chemical Derivatization and Spectroscopic Methods
The absolute stereochemistry of closely related compounds, specifically Onchitriol I and Onchitriol II, was later determined using Mosher's NMR method. ird.frird.fr This advanced technique involves the chemical derivatization of the free hydroxyl groups in the molecule with chiral Mosher's reagents (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters. ird.fr
By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the (R)- and (S)-MTPA esters, the absolute configuration of the alcohol-bearing carbons could be deduced. ird.frird.fr This method was successfully applied to determine the absolute configurations of the C3, C13, and C15 hydroxyl groups in the onchitriols. ird.frresearchgate.net Based on these findings and through synthetic studies on fragments of the pyrone-containing natural products, the absolute configurations for this compound were also proposed. sci-hub.se
Characterization of this compound Derivatives from Natural Sources
Following the discovery of this compound, further chemical investigations of various Onchidium species led to the isolation of a series of related natural products. researchgate.netrsc.org These compounds were found to be structurally analogous to this compound, often existing as esters. ichem.md
Identification of Co-occurring this compound Esters and Analogues
Several studies have reported the isolation of a mixture of this compound esters, primarily acetates and propionates, from different specimens of Onchidium. ird.frichem.mdrsc.org These derivatives share the core this compound skeleton but differ in the acylation pattern of the hydroxyl groups. The relationship between these esters and the parent compound was confirmed by chemical correlation; methanolysis of the isolated esters afforded a single product identical to this compound. rsc.org
Table 2: Naturally Occurring this compound Derivatives
| Compound Name | Parent Structure | Acyl Group(s) | Source Organism | Reference(s) |
| 11-(3-methylbutanoyl) this compound | This compound | 3-methylbutanoyl at C-11 | Onchidium sp. | sci-hub.se |
| 13-acetyl-11-(3-methylbutanoyl) this compound | This compound | Acetyl at C-13, 3-methylbutanoyl at C-11 | Onchidium sp. | sci-hub.se |
| 3,13-diacetyl-11-(3-methylbutanoyl) this compound | This compound | Acetyl at C-3 & C-13, 3-methylbutanoyl at C-11 | Onchidium sp. | sci-hub.se |
| 11-(3-methylbutanoyl)-13-propanoyl this compound | This compound | 3-methylbutanoyl at C-11, Propanoyl at C-13 | Onchidium sp. | sci-hub.se |
| 3-acetyl-11-(3-methylbutanoyl)-13-propanoyl this compound | This compound | Acetyl at C-3, 3-methylbutanoyl at C-11, Propanoyl at C-13 | Onchidium sp. | sci-hub.se |
| 11-(3-methylbutanoyl)-3,13-dipropanoyl this compound | This compound | 3-methylbutanoyl at C-11, Propanoyl at C-3 & C-13 | Onchidium sp. | sci-hub.se |
| 3,11-dipropanoyl-ilikonapyrone | This compound | Propanoyl at C-3 & C-11 | Onchidium sp. | ichem.md |
Structural Analysis of Structurally Related Polypropionates
The discovery of this compound spurred further investigation into the chemistry of onchidiid mollusks, leading to the isolation and characterization of numerous structurally related polypropionates. These compounds share the characteristic bis-γ-pyrone polypropionate framework but exhibit variations in their substitution patterns and stereochemistry. acs.orgnih.gov
Among the first related compounds to be identified were a series of this compound-based derivatives, which are esters of the core this compound structure. researchgate.netsci-hub.seumpr.ac.id Subsequent research on species such as Peronia peronii and other Onchidium species led to the discovery of other distinct, yet related, families of polypropionates, including the peroniatriols and onchidione. sci-hub.seacs.org
The structural analysis of these analogues, such as peroniatriols I and II, was accomplished using similar spectroscopic techniques as for this compound, revealing identical proton spin systems and the characteristic signals for two fully substituted γ-pyrone rings. sci-hub.se More recent studies have continued to expand this family, identifying new onchidione-related metabolites and further this compound ester derivatives from different Onchidium species. researchgate.net The structural relationships between these compounds are often confirmed through chemical correlation; for instance, the methanolysis of various derivatives can yield the parent compound, this compound, confirming their common structural core. rsc.org
Table 2: Comparison of this compound and Structurally Related Polypropionates
| Compound Family | Source Organism (Example) | Key Structural Similarity to this compound | Key Structural Difference |
| This compound Esters | Onchidium verruculatum | Identical core polypropionate backbone and pyrone rings | Esterification at one or more hydroxyl groups |
| Peroniatriols | Peronia peronii | Bis-γ-pyrone rings and similar polypropionate chain | Different oxygenation pattern and stereochemistry |
| Onchidione | Onchidium sp. | Polypropionate with γ-pyrone functionality | Different overall structure and substitution |
| Onchitriols | Onchidium sp. | Polypropionate backbone | Different cyclization and oxygenation patterns |
Biosynthetic Pathways and Precursors of Ilikonapyrone
Polyketide Biosynthesis in Marine Organisms
Polyketides are a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, plants, and marine invertebrates. mdpi.comresearchgate.net In the marine environment, these compounds often exhibit potent biological activities and complex architectures. researchgate.netjscimedcentral.com The biosynthesis of these molecules follows a pathway analogous to fatty acid synthesis, involving the sequential condensation of simple carboxylic acid units. mdpi.commdpi.com
Ilikonapyrone is classified as a polypropionate, a subclass of polyketides constructed primarily from propionate (B1217596) building blocks rather than the more common acetate (B1210297) units. ird.frnih.govnih.gov The assembly of the polypropionate chain is an iterative process catalyzed by large enzyme complexes. jscimedcentral.commdpi.com
The biosynthesis begins with a "starter unit," typically a simple acyl-Coenzyme A (CoA) thioester, such as acetyl-CoA or propionyl-CoA. jscimedcentral.commdpi.com This starter unit is sequentially elongated through a series of Claisen-type condensation reactions with "extender units." jscimedcentral.com For polypropionates, the primary extender unit is methylmalonyl-CoA, which is derived from the carboxylation of propionyl-CoA. Each condensation adds a three-carbon propionate-derived unit to the growing polyketide chain, which remains tethered to the enzyme complex. researchgate.net This process results in a linear carbon backbone decorated with methyl groups at regular intervals, a hallmark of polypropionate structures. mdpi.comresearchgate.net
The enzymatic machinery responsible for polyketide biosynthesis is a family of proteins known as polyketide synthases (PKSs). mdpi.comresearchgate.netmdpi.com These enzymes are classified into different types, with Type I PKSs being most relevant to the synthesis of complex polyketides like this compound in marine organisms. mdpi.comnih.gov
Type I PKSs are large, multifunctional enzymes organized into modules. mdpi.comjscimedcentral.com Each module is responsible for one cycle of chain elongation and contains several catalytic domains that carry out specific reactions. A minimal PKS module consists of:
Acyltransferase (AT) domain: Selects the appropriate extender unit (e.g., methylmalonyl-CoA) and transfers it to the acyl carrier protein. mdpi.comjscimedcentral.com
Acyl Carrier Protein (ACP) domain: Holds the growing polyketide chain via a thioester linkage. mdpi.comjscimedcentral.com
β-Ketosynthase (KS) domain: Catalyzes the crucial carbon-carbon bond-forming condensation reaction between the growing chain and the new extender unit. mdpi.comjscimedcentral.com
Following condensation, other optional domains within the module can modify the β-keto group, leading to structural diversity. These domains include ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER), which can reduce the ketone to a hydroxyl group, eliminate water to form a double bond, and reduce the double bond, respectively. jscimedcentral.com The selective use of these domains at each step determines the final oxygenation pattern and stereochemistry of the polyketide backbone. mdpi.comjscimedcentral.com The modular nature of Type I PKSs generally follows a colinearity rule, where the sequence of modules and their domains dictates the structure of the final product. mdpi.com
General Principles of Polypropionate Assembly
Biosynthetic Origins of Pyrone Rings
A defining structural feature of this compound is the presence of two γ-pyrone rings. ird.fr These heterocyclic moieties are typically formed through the cyclization of a linear polyketide precursor. researchgate.netresearchgate.net
The formation of γ-pyrone rings is thought to proceed via the intramolecular cyclization of a specific portion of the fully assembled, linear polyketide chain. researchgate.net This cyclization often involves a 1,3,5-tricarbonyl system or a similar reactive intermediate within the precursor. mdpi.com The process can occur either spontaneously or be catalyzed by specific enzymes, such as a thioesterase (TE) domain at the end of the PKS assembly line, which releases the polyketide and can also facilitate cyclization.
In the case of bis-γ-pyrone compounds like this compound, the polypropionate chain must fold in a way that allows for two separate cyclization events to occur, forming the two distinct pyrone rings at different positions along the carbon skeleton. vliz.be This requires precise control over the conformation of the acyclic precursor.
Biomimetic synthesis, which involves laboratory synthesis that mimics a proposed biosynthetic pathway, provides valuable insights into the formation of complex natural products. nih.govnih.gov Studies on the biomimetic synthesis of pyrone-containing compounds support the hypothesis that these rings arise from the cyclization of linear polyene precursors. nih.govsigmaaldrich.com For instance, research has shown that a linear and conformationally strained all-(E) tetraene-pyrone precursor can be chemically transformed into various complex pyrone-derived natural products through electrocyclization reactions. researchgate.netnih.gov These synthetic studies lend credibility to the proposed biosynthetic pathways, suggesting that pericyclic reactions (like electrocyclizations) may play a key role in the natural formation of the pyrone rings in molecules like this compound. researchgate.net
Formation of Gamma-Pyrone Rings from Acyclic Precursors
Origin within the Host Mollusk
While this compound is isolated from the mollusk Onchidium verruculatum, there is significant evidence to suggest that the mollusk itself is not the true producer. researchgate.nettekhelet.com The structural complexity of many marine natural products, particularly complex polyketides and non-ribosomal peptides, is highly characteristic of microbial biosynthesis. pnas.orgnih.gov
For decades, the "symbiont hypothesis" has proposed that symbiotic bacteria living within marine invertebrates are the actual chemists, producing these compounds for their hosts. pnas.orgnih.gov This is strongly supported by the fact that PKS and NRPS gene clusters, the blueprints for making these molecules, are well-known from microorganisms but less common in animals. jscimedcentral.com The biosynthesis of polypropionates in marine mollusks is often hypothesized to be the work of symbiotic bacteria. researchgate.net
This hypothesis has been confirmed in several cases. For example, genes for the biosynthesis of the antitumor polyketide pederin (B1238746) were isolated not from the beetle that contains it, but from an uncultivated Pseudomonas symbiont. nih.gov Similarly, closely related genes were found in the marine sponge Theonella swinhoei, the source of onnamides, which are structurally similar polyketides. pnas.orgnih.gov Given that this compound is a complex polypropionate, a class of molecules with established microbial origins, it is highly probable that its biosynthesis is carried out by uncultivated bacterial symbionts residing within the tissues of the Onchidium mollusk. researchgate.netnih.gov These compounds likely function as defensive allomones, protecting the soft-bodied, shell-less mollusk from predators. ird.frtekhelet.com
De Novo Biosynthesis versus Dietary Accumulation
The prevailing evidence suggests that this compound is likely synthesized de novo by the host mollusk, Onchidium verruculatum, or its associated symbionts, rather than being accumulated from its diet. mdpi.comthieme-connect.com Polypropionates, the class of molecules to which this compound belongs, are typically assembled via a polyketide synthase (PKS) pathway. sci-hub.se This intricate molecular machinery constructs the carbon backbone of the molecule by sequentially condensing small carboxylic acid units, in this case, propionate.
Research on related polypropionates in other marine mollusks has shown that these organisms possess the genetic and enzymatic capacity for such complex biosyntheses. mdpi.com this compound and its various ester derivatives have been consistently isolated from Onchidium species, suggesting a dedicated production mechanism rather than incidental dietary uptake. sci-hub.seumpr.ac.idumpr.ac.id While dietary accumulation is a known strategy for chemical defense in some marine invertebrates, a specific dietary source containing this compound or its immediate precursors has not been identified for Onchidium. nih.gov The structural complexity and consistent presence of these compounds in the mollusks strongly support a biosynthetic origin within the holobiont (the host and its associated microbial community).
Table 1: Comparison of Biosynthetic Origin Hypotheses for this compound
| Hypothesis | Supporting Evidence | Lacking Evidence |
| De Novo Biosynthesis | This compound is a polypropionate, a class of compounds typically formed by PKS pathways. sci-hub.se Consistent presence of this compound and its derivatives in Onchidium species suggests a dedicated production mechanism. sci-hub.seumpr.ac.idumpr.ac.id | Direct identification and characterization of the specific PKS gene cluster responsible for this compound synthesis in Onchidium is not yet fully elucidated. |
| Dietary Accumulation | A common strategy for chemical defense in some marine organisms. nih.gov | No known dietary source for Onchidium has been found to contain this compound or its direct precursors. nih.gov |
Potential Involvement of Symbiotic Microorganisms (e.g., Bacteria, Fungi)
A compelling body of research points to the significant role of symbiotic microorganisms in the production of bioactive compounds in marine invertebrates. For polypropionates similar to this compound, there is strong evidence of a microbial origin. For instance, γ-pyrone polypropionates known as nocapyrones are synthesized by the symbiotic bacterium Nocardiopsis alba, which has been isolated from a cone snail. researchgate.net This has led to the hypothesis that the true producers of many molluscan secondary metabolites are, in fact, their microbial symbionts. researchgate.net
While a specific bacterium or fungus responsible for this compound production in Onchidium verruculatum has not yet been definitively identified, the precedent set by other marine mollusks makes this a strong possibility. The genetic machinery for producing such complex polyketides is well-documented in bacteria, particularly actinomycetes like Nocardiopsis. mdpi.com It is plausible that Onchidium verruculatum harbors a community of symbiotic microorganisms, and that one or more of these symbionts possess the PKS gene cluster necessary for this compound biosynthesis. The mollusk may then sequester and potentially modify these microbially-produced compounds for its own chemical defense. researchgate.netuni-bonn.de
Table 2: Evidence for Symbiotic Production of Related Polypropionates
| Host Organism | Symbiotic Microorganism | Produced Compound Class | Reference |
| Cone Snail (Conus rolani) | Nocardiopsis alba | Nocapyrones (γ-pyrone polypropionates) | researchgate.net |
| Various Marine Invertebrates | Actinomycetes, Fungi | Various Polyketides | nih.gov |
Further research, including metagenomic analysis of the microbial community associated with Onchidium verruculatum, is needed to identify the specific symbiont and the gene cluster responsible for this compound biosynthesis.
Synthetic Approaches to Ilikonapyrone and Its Analogues
Strategic Considerations in Ilikonapyrone Total Synthesis
The total synthesis of a molecule as complex as this compound requires careful strategic planning, addressing two primary challenges: the stereocontrolled construction of the polypropionate backbone and the formation of the central γ-pyrone ring.
Polypropionates are a class of polyketide natural products distinguished by a carbon framework with alternating methyl and hydroxyl groups. The synthesis of these structures presents a significant stereochemical challenge. tohoku.ac.jp The presence of numerous contiguous stereogenic centers results in a large number of possible diastereomers. For instance, a simple stereotetrad motif, which contains four adjacent stereocenters, can exist as 16 possible diastereomers. researchgate.net
Key challenges include:
Stereocontrol: Achieving high levels of diastereo- and enantioselectivity for each new stereocenter is paramount. The cumulative yield and purity can decrease rapidly over a long synthetic sequence without exceptional control at each step.
Methodology: While the aldol (B89426) reaction is a classic and widely used method for constructing the C-C bonds in polypropionates, conventional approaches often require numerous steps for protecting group manipulations and redox state adjustments between each coupling event. tohoku.ac.jp
Convergence: Linear syntheses are often inefficient for such complex molecules. Convergent strategies, where separate fragments are synthesized and then coupled, are preferred but introduce the challenge of forming sterically hindered bonds between large, complex intermediates.
To address these issues, a variety of stereoselective methods have been developed, including substrate-controlled aldol reactions, chiral auxiliary-guided reactions, and catalytic asymmetric crotylations and hydrogenations. researchgate.netacs.orgacs.org The development of catalytic, enantioselective methods that can set multiple stereocenters in a single operation is a particularly active area of research aimed at increasing the efficiency of polypropionate synthesis. eurekaselect.com
The γ-pyrone (or 4-pyrone) ring is a key structural feature of this compound and its analogues. A prevalent and effective strategy for constructing 2,6-dialkyl-substituted γ-pyrones involves the cyclization of a 1,3,5-triketone precursor or a synthetic equivalent. nih.gov This biomimetic-style approach mimics the likely biosynthetic pathway.
Key methods for γ-pyrone construction include:
Cyclization of β-Triketides: The research group of Yamamura and Nishiyama developed mild conditions for the cyclization of β-triketone systems into the corresponding γ-pyrones. tohoku.ac.jp These methods, which can be viewed as proton-equivalent cyclizations, utilize reagents such as DMSO-(COCl)₂ (Swern oxidation conditions) or Ph₃P-CCl₄. researchgate.netoup.comoup.com These conditions proved effective for substrates carrying adjacent chiral centers, which is crucial for the synthesis of this compound and its relatives. tohoku.ac.jp
Acid-Catalyzed Dehydrative Cyclization: Brønsted acids can catalyze the dehydrative cyclization of 1,3,5-triketones to form the pyrone ring. The rate and efficiency of this reaction can be influenced by neighboring groups; for example, an acyl protecting group can accelerate the reaction through neighboring-group participation. acs.org
Condensation of β-Ketoacids: A more recent approach involves the auto-condensation of β-ketoacids, activated by an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form 2,6-disubstituted γ-pyrones in a convergent manner. nih.govresearchgate.net
Cyclization of Diynones: An alternative, though less common for this specific substitution pattern, is the acid-catalyzed cyclization of 1,4-diyn-3-ones. chemrxiv.org
For the synthesis of this compound and its analogues, the cyclization of a fully elaborated β-triketone chain was the most strategically sound approach, allowing for the late-stage formation of the heterocyclic core. researchgate.netoup.com
Challenges in Stereoselective Synthesis of Complex Polypropionates
Total Synthesis Efforts
The absolute configuration of this compound was definitively established through synthetic efforts. The work by the research group of Yamamura, Nishiyama, and Arimoto was pivotal, involving the stereospecific synthesis of degradation products and the total synthesis of related analogues, which shared key structural fragments with this compound. tohoku.ac.jpacs.orgsci-hub.se
Rather than a full total synthesis of this compound itself, its absolute stereochemistry was confirmed by synthesizing a key degradation product that corresponds to the C15–C23 polypropionate segment. sci-hub.se This fragment-based approach is a powerful strategy in the structural elucidation of complex natural products.
The synthesis of this key intermediate, a γ-pyrone derivative, confirmed the stereochemistry at the C15, C16, C18, and C20 positions. The synthetic strategy relied on a convergent plan, where chiral building blocks were constructed and then joined. A critical reaction sequence involved the creation of a β-triketone precursor which was then cyclized to form the γ-pyrone ring under mild conditions, a methodology developed by the same research group. tohoku.ac.jpsci-hub.se This allowed for the unambiguous assignment of the absolute configuration of the polypropionate chain attached to one of the pyrone rings in this compound. acs.orgsci-hub.se
The synthetic work that established the stereochemistry of this compound and the total syntheses of its analogues, peroniatriols and onchitriols, relied on a convergent strategy. sci-hub.seird.fr This involves the synthesis of separate, stereochemically defined fragments ("left wing" and "right wing") which are then coupled together.
Key Synthetic Intermediates and Reaction Sequences
Synthetic Routes to this compound Analogues and Derivatives
The synthetic strategies developed for this compound were successfully extended to the total synthesis of several of its naturally occurring analogues, most notably the onchitriols and peroniatriols. These efforts not only provided access to these complex molecules but also allowed for the correction and confirmation of their proposed structures. researchgate.net
Peroniatriols I and II: Synthetic studies on optically active fragments corresponding to the left and right wings of peroniatriols I and II were instrumental in establishing their complete absolute configurations. acs.orgsci-hub.se These molecules share the same bis-γ-pyrone polypropionate core as this compound but differ in the hydroxylation pattern and stereochemistry of the polypropionate chain.
Onchitriols I and II: The Yamamura and Nishiyama group accomplished the first total synthesis of onchitriol II. acs.orgeurekaselect.com This achievement allowed for the complete assignment of its stereochemistry. Subsequently, this knowledge enabled the total synthesis of onchitriol I and a revision of its originally proposed structure. tohoku.ac.jpresearchgate.net These syntheses utilized the key methodologies of stereocontrolled fragment synthesis followed by cyclization to form the γ-pyrone rings. researchgate.net
This compound Esters: A series of this compound esters, where the hydroxyl groups are acylated with various carboxylic acids (e.g., acetate (B1210297), propionate (B1217596), isovalerate), have been isolated from nature. sci-hub.se While total syntheses of these specific derivatives have not been the primary focus, they could be readily prepared from a synthetic this compound core through standard esterification reactions.
Modular Synthesis of Polypropionate Segments
A key challenge in the total synthesis of complex natural products like this compound lies in the controlled construction of its polypropionate backbone. Modular synthesis offers a powerful strategy to address this challenge. This approach involves the synthesis of smaller, stereochemically defined building blocks that can be coupled together in a convergent manner to assemble the final carbon skeleton. While specific literature on the modular synthesis of this compound's polypropionate segments is not extensively detailed in the provided search results, the principles of modular synthesis are well-established in organic chemistry. This strategy allows for flexibility and the potential to create a variety of analogues by incorporating different building blocks. The general concept of modular synthesis is to build complex molecules from simpler, pre-synthesized modules, which can be particularly advantageous for creating libraries of related compounds for structure-activity relationship studies. tapeop.comreddit.comyoutube.com
Derivatization of Natural this compound Scaffold
The derivatization of naturally occurring compounds is a common and effective method for generating new chemical entities with potentially improved or novel biological activities. rsc.org This strategy leverages the readily available natural product as a starting scaffold, avoiding the often lengthy and complex process of total synthesis. rsc.org For this compound, this could involve chemical modifications at various functional groups present on the molecule.
One common approach is the integration of synthetic biology with synthetic chemistry. nih.gov This "GenoChemetic" strategy can be used to produce halogenated analogues of a natural product, which can then be further modified through chemical reactions like the Suzuki-Miyaura cross-coupling. nih.govbiorxiv.org This approach has been successfully applied to other natural product scaffolds, demonstrating its potential for creating diverse libraries of compounds. biorxiv.org The derivatization can also involve simpler chemical transformations such as oxidation, reduction, or hydrolysis to introduce new functionalities or alter existing ones. researchgate.net
Table 1: Potential Derivatization Strategies for the this compound Scaffold
| Reaction Type | Potential Modification |
| Halogenation | Introduction of bromine or chlorine atoms at various positions. |
| Cross-Coupling | Formation of new carbon-carbon bonds to introduce aryl or other groups. |
| Oxidation | Conversion of alcohols to ketones or aldehydes. |
| Reduction | Conversion of ketones or aldehydes to alcohols. |
| Esterification/Amidation | Modification of carboxylic acid or alcohol functionalities. |
| Hydrolysis | Cleavage of ester groups to reveal carboxylic acids. |
Biomimetic Synthesis Studies Related to this compound
Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to construct complex molecules. researchgate.net This approach can often lead to more efficient and elegant syntheses by drawing inspiration from the enzymatic reactions that produce the natural product. researchgate.net For this compound, a biomimetic approach might involve mimicking the proposed biosynthetic steps, such as oxidative dimerizations or cyclization reactions. beilstein-journals.org
Studies on the biomimetic synthesis of other natural products have highlighted key transformations like Diels-Alder reactions, photocycloadditions, and various cyclization and oxidative processes. researchgate.net For instance, the biomimetic total synthesis of (+/-)-pallavicinolide A featured a base-promoted Grob fragmentation, a singlet oxygen oxidation, and an intramolecular Diels-Alder cycloaddition as key steps. nih.gov Similarly, the biomimetic synthesis of other compounds has utilized oxidative dimerization of phenolic precursors. beilstein-journals.org While specific biomimetic studies on this compound were not found in the initial search, the principles of biomimetic synthesis provide a conceptual framework for its potential construction.
Advancements in Pyronone Synthesis Methodologies
The α-pyrone (or 2-pyrone) ring is a central structural feature of this compound. Therefore, advancements in the synthesis of this heterocyclic core are highly relevant. iosrjournals.orgresearchgate.netnih.gov Modern synthetic methods have significantly expanded the toolkit for constructing pyrone rings, offering greater efficiency and versatility. iosrjournals.orgnih.gov
Key strategies for pyrone synthesis include:
Cyclization Reactions: Intramolecular cyclizations of appropriate precursors, such as those achieved through Claisen-Schmidt condensation or Dieckmann cyclization, are effective methods for forming the pyrone ring. iosrjournals.org
Transition Metal-Catalyzed Reactions: Catalytic processes employing transition metals like palladium, gold, rhodium, and ruthenium have emerged as powerful tools for pyrone synthesis. iosrjournals.orgnih.gov For example, palladium-catalyzed Sonogashira coupling followed by electrophilic cyclization is a known route to 2-pyrones. nih.gov Gold-catalyzed cyclo-isomerization also offers an efficient pathway. nih.gov
N-Heterocyclic Carbene (NHC) Catalysis: NHC catalysis has recently been applied to the synthesis of 2-pyrones, providing efficient and selective methods for their construction. rsc.org
Ring-Closing Metathesis (RCM): RCM has been frequently used to construct lactone rings, including the pyranone core, in the synthesis of various natural products. mdpi.com
Table 2: Modern Synthetic Methods for Pyronone Ring Formation
| Method | Catalyst/Reagent | Key Transformation |
| Sonogashira Coupling/Cyclization | Palladium/Copper | Coupling of terminal alkynes with vinyl halides followed by cyclization. |
| Cyclo-isomerization | Gold | Intramolecular rearrangement of alkynyl esters. |
| Annulation | N-Heterocyclic Carbenes (NHCs) | [3+3] or other annulation strategies. |
| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts | Intramolecular olefin metathesis to form the heterocyclic ring. |
These advancements in synthetic methodology provide a strong foundation for the total synthesis of this compound and the creation of its analogues for further scientific exploration. iosrjournals.orgnih.gov
Pre Clinical Biological Activities of Ilikonapyrone
Evaluation of Cytotoxic Activity in Cellular Models
The cytotoxic potential of ilikonapyrone and its derivatives has been assessed in several in vitro studies against a range of human cancer cell lines.
In Vitro Assays against Cancer Cell Lines
This compound and its related compounds have demonstrated notable growth-inhibitory properties against various human cancer cell lines. For instance, a derivative, 3-acetyl-11-(3-methylbutanoyl)-13-propanoyl-ilikonapyrone, was found to be active in inhibiting the growth of all tested cell lines with IC50 values ranging between 3 and 9 μM. mdpi.com The cell lines tested included A549 (non-small cell lung cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), Hs683 (oligodendroglioma), U373 (glioblastoma), and SKMEL-28 (melanoma). mdpi.comresearchgate.netscite.ai The activity of this compound was comparable to that of the established anticancer drugs etoposide (B1684455) and camptothecin. mdpi.comresearchgate.net
Other related polypropionates, onchitriol I and II, also exhibited antitumor activity when tested in vitro against P388, A-549, and HT-29 cell lines, with IC50 values of 10 and 20 µg/mL, respectively. ird.fr
Table 1: Cytotoxic Activity of this compound Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3-acetyl-11-(3-methylbutanoyl)-13-propanoyl-ilikonapyrone | A549 | Non-Small Cell Lung Cancer | 3-9 | mdpi.com |
| MCF-7 | Breast Cancer | 3-9 | mdpi.com | |
| PC-3 | Prostate Cancer | 3-9 | mdpi.com | |
| Hs683 | Oligodendroglioma | 3-9 | mdpi.com | |
| U373 | Glioblastoma | 3-9 | mdpi.com | |
| SKMEL-28 | Melanoma | 3-9 | mdpi.com | |
| Onchitriol I | P388 | Leukemia | 10 µg/mL | ird.fr |
| A-549 | Non-Small Cell Lung Cancer | 10 µg/mL | ird.fr | |
| HT-29 | Colon Cancer | 10 µg/mL | ird.fr | |
| Onchitriol II | P388 | Leukemia | 20 µg/mL | ird.fr |
| A-549 | Non-Small Cell Lung Cancer | 20 µg/mL | ird.fr | |
| HT-29 | Colon Cancer | 20 µg/mL | ird.fr |
Assessment of Growth Inhibitory Properties of this compound Derivatives
The growth inhibitory properties of a series of this compound derivatives have been investigated. In one study, six this compound ester derivatives were isolated and chemically characterized. sci-hub.se Among these, 3-acetyl-11-(3-methylbutanoyl)-13-propanoyl-ilikonapyrone was identified as the most active compound, exhibiting growth inhibitory activity with an IC50 of less than 10 µM across a panel of six human cancer cell lines. researchgate.netsci-hub.se The evaluation of these derivatives is part of a broader effort to identify promising anticancer agents derived from marine mollusks. nih.gov
Antimicrobial Properties
In addition to cytotoxic activity, this compound and related compounds have been evaluated for their ability to inhibit the growth of various microorganisms.
In Vitro Antibacterial Activity against Bacterial Strains
While specific data on the antibacterial activity of this compound itself is limited, related polypropionate compounds from the same marine sources have shown antibacterial properties. For example, extracts from Onchidium typhae, a mollusk known to produce this compound-like compounds, demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli. umpr.ac.idumpr.ac.id Specifically, a 1% chloroform (B151607) extract showed inhibition values of 82±0.01% against S. aureus and 85.8±0.01% against E. coli. umpr.ac.idumpr.ac.id Another related compound, onchidal, has shown inhibitory activity against S. aureus with a minimum inhibitory concentration (MIC) between 0.21 and 0.63 μg/mL. umpr.ac.idumpr.ac.id Furthermore, some polypropionate metabolites have demonstrated good antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). acs.org
In Vitro Antifungal Activity
Similar to the antibacterial assessments, direct studies on the antifungal activity of this compound are not extensively detailed in the available literature. However, extracts from Onchidium typhae have shown antifungal activity against Candida albicans. umpr.ac.idumpr.ac.id A 1% chloroform extract exhibited an inhibition value of 85±0.01% against this fungal species. umpr.ac.idumpr.ac.id The broader class of pyrone-containing marine natural products, to which this compound belongs, is known to exhibit a range of biological activities, including antifungal effects. researchgate.net
Antiviral Activity Assessments
Some polypropionate compounds related to this compound have been assessed for antiviral activity. Onchitriol I and onchitriol II were found to possess moderate antiviral activity against Herpes simplex virus type 1 (HSV-1) at a concentration of 10 µg/mL and against Vesicular stomatitis virus (VSV) at 20 µg/mL. ird.frird.fr This suggests that the structural class of bis-γ-pyrone polypropionates may be a source of potential antiviral agents. scite.ai
Other Investigated Biological Activities (Pre-clinical)
Evidence from General Reviews on Marine Mollusk Metabolites
General reviews of metabolites from marine mollusks frequently categorize this compound and its derivatives as members of the polypropionate class of natural products, which are noted for their diverse and potent biological activities. eurekaselect.comresearchgate.netresearchgate.net These compounds, characterized by bis-γ-pyrone rings, are often highlighted for their cytotoxic effects. eurekaselect.comsci-hub.se Marine mollusks, particularly those of the order Onchidiida, are recognized as a rich source of these polypropionates. sci-hub.seichem.md
Reviews discussing bioactive compounds from heterobranch mollusks point out that such metabolites can have significant pharmacological potential. researchgate.netnih.gov While a broad range of activities including antibiotic, antifungal, and neurotoxic effects are reported for pyrone-containing marine natural products, the most consistently noted preclinical activity for this compound-related compounds in these overviews is cytotoxicity. eurekaselect.comresearchgate.netnih.gov For instance, various esters of the this compound framework have been assessed for their in vitro growth-inhibitory activity against panels of human cancer cell lines. researchgate.net One study highlighted that among several related metabolites, 3-acetyl-11-(3-methylbutanoyl)-13-propanoylthis compound demonstrated growth inhibitory activity against a minipanel of six human cancer cell lines. researchgate.net The investigation of these metabolites often stems from the broader interest in marine natural products as sources for new therapeutic leads. nih.govrsc.org
Table 1: Summary of and Related Compounds from General Reviews
| Compound Family | Primary Source Organism (Genus) | Investigated Biological Activity | Reference |
| This compound Esters | Onchidium | Cytotoxicity | eurekaselect.comresearchgate.netsci-hub.se |
| Polypropionates (general) | Marine Mollusks | Antibiotic, Antifungal, Cytotoxic, Neurotoxic | eurekaselect.comresearchgate.net |
| 3-acetyl-11-(3-methylbutanoyl)-13-propanoylthis compound | Onchidium | In vitro growth inhibition of human cancer cells | researchgate.net |
Ecological Functions of this compound
The production of secondary metabolites in marine organisms is often an evolutionary adaptation for survival. nih.govnih.gov In the case of this compound, its ecological role is primarily defensive.
Role as a Defense Allomone in Marine Organisms
This compound and its related esters are widely cited as defense allomones for the shell-less marine mollusks that produce them, such as Onchidium verruculatum and other species of the Onchidiidae family. eurekaselect.comichem.mdthieme-connect.com An allomone is a chemical substance produced and released by an individual of one species that affects the behavior of a member of another species to the benefit of the originator but not the receiver. These compounds are found in the defensive mucous secretions of the mollusk. researchgate.net
The characterization of this compound esters from O. verruculatum led to the proposal that these substances function to deter predators. sci-hub.sethieme-connect.com This hypothesis is supported by the fact that many soft-bodied, slow-moving marine invertebrates, which lack physical defenses like shells, often rely on chemical means to avoid predation. ichem.mdnih.gov The presence of these complex polypropionates in the mollusk's tissues and secretions provides a potent chemical shield against potential threats. ichem.mdresearchgate.net
Adaptive Significance in Predator Avoidance
The adaptive significance of this compound as a chemical defense lies in its effectiveness at deterring predation, which is crucial for the survival and reproductive success of the mollusk. nih.gov The evolution of anti-predator adaptations is a key driver of diversity in chemical structures in the marine environment. wikipedia.org By producing a substance that is unpalatable or toxic to predators, the mollusk significantly reduces its chances of being attacked or consumed.
One of the key antifeedant properties demonstrated by a related mollusk metabolite, olepupuane, was its ability to deter fish predation at low concentrations. thieme-connect.com Although direct antifeedant assays on this compound itself against specific predators are not as extensively detailed in broad reviews, its role as a defense allomone strongly implies such a function. ichem.mdthieme-connect.com This chemical defense mechanism is an adaptive strategy that allows the vulnerable, shell-less mollusk to inhabit environments with a high density of predators. nih.govmdpi.com The ability to avoid predation through chemical deterrence is a significant evolutionary advantage, contributing directly to the fitness of the organism. datadryad.org
Table 2: Summary of the Ecological Functions of this compound
| Ecological Role | Function | Organism | Adaptive Significance | Reference |
| Defense Allomone | Chemical defense against predators | Onchidium verruculatum | Deters consumption by predators, increasing survival rate. | eurekaselect.comichem.mdthieme-connect.com |
| Predator Avoidance | Antifeedant/Noxious properties | Marine Pulmonate Mollusks | Allows a vulnerable, shell-less organism to thrive in predator-rich environments. | nih.govthieme-connect.comwikipedia.org |
Mechanistic Investigations of Ilikonapyrone S Biological Actions
Cellular and Molecular Targets
While the precise molecular targets of ilikonapyrone are not yet fully elucidated, preliminary studies on its derivatives have begun to shed light on their biological effects.
Direct protein binding partners for this compound have not been definitively identified in the current body of scientific literature. The mechanism of action for many marine natural products involves interaction with key cellular proteins that regulate fundamental processes. For instance, other compounds isolated from marine mollusks have been shown to bind to proteins such as actin or tubulin, thereby disrupting cytoskeletal dynamics. However, specific protein interaction studies for this compound are still required to determine its direct molecular interactome.
The exact signaling pathways modulated by this compound are an area of ongoing investigation. However, the induction of apoptosis by some of its derivatives suggests an interaction with cellular signaling cascades that control programmed cell death. The activation of apoptotic pathways can be triggered by a variety of upstream signals, including the inhibition of survival pathways or the activation of death receptor pathways. For many anticancer agents, modulation of pathways involving Erk1/2, Akt, or p53 is common. mdpi.comresearchgate.net Further research is needed to pinpoint the specific signaling nodes affected by this compound.
Exploration of Specific Protein Interactions
Intracellular Events Triggered by this compound
The effects of this compound derivatives have been most clearly demonstrated through their impact on cancer cell proliferation, viability, and their ability to induce programmed cell death.
Several derivatives of this compound have demonstrated significant growth-inhibitory and cytotoxic effects against a variety of human cancer cell lines. Notably, 3-acetyl-11-(3-methylbutanoyl)-13-propanoyl-ilikonapyrone has shown potent activity, with its efficacy being comparable to established chemotherapeutic agents like etoposide (B1684455) and camptothecin. mdpi.com
This derivative was found to inhibit the growth of all tested cell lines with IC50 values ranging from 3 to 9 μM. mdpi.com The in vitro growth inhibition was observed in a panel of six human cancer cell lines, indicating a broad spectrum of activity. nih.govresearchgate.net
Furthermore, studies have shown that 3-acetyl-11-(3-methylbutanoyl)-13-propanoyl-ilikonapyrone and another derivative, 11-(3-methylbutanoyl)-3,13-dipropanoyl this compound, are capable of inducing apoptosis in human prostate cancer (DU145) and human lung cancer (A549) cells. The induction of apoptosis is a key mechanism through which many anticancer drugs exert their effects, leading to the elimination of malignant cells.
Table 1: In Vitro Growth Inhibitory Activity of 3-acetyl-11-(3-methylbutanoyl)-13-propanoyl-ilikonapyrone
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 3-9 |
| MCF-7 | Breast Cancer | 3-9 |
| PC-3 | Prostate Cancer | 3-9 |
| Hs683 | Oligodendroglioma | 3-9 |
| U373 | Glioblastoma | 3-9 |
| SKMEL-28 | Melanoma | 3-9 |
Data sourced from multiple studies indicating a consistent range of activity. mdpi.comnih.govresearchgate.net
There is currently no specific research available detailing the interactions of this compound or its derivatives with multidrug resistance (MDR) mechanisms. MDR is a significant challenge in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux drugs from cancer cells. nih.gov The ability of a compound to circumvent or inhibit these MDR mechanisms is a highly desirable characteristic for a novel anticancer agent. mdpi.comnih.gov Future studies are warranted to investigate whether this compound can be effective against drug-resistant cancer cell lines or if it can modulate the activity of MDR-associated proteins.
Structure Activity Relationship Sar Studies of Ilikonapyrone and Its Analogues
Systematic Modification of Ilikonapyrone Structure
The systematic modification of the this compound structure has been a key strategy to elucidate the roles of different parts of the molecule in its bioactivity. This involves both the synthesis of various analogues and the isolation of naturally occurring derivatives. sci-hub.se
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. mdpi.comresearchgate.net For this compound and its analogues, the key pharmacophoric features are believed to include the bis-γ-pyrone rings and the polypropionate chain. nih.gov The specific arrangement and nature of substituents on this core structure significantly influence its interaction with biological targets. The presence of ester groups at various positions along the polypropionate chain, such as at C-3, C-11, and C-13, has been identified as a critical factor for cytotoxic activity. nih.govcnr.it For instance, the presence of a 3-methylbutanoyl group esterifying the hydroxyl at C-11 and a propanoyl group at C-13 in 3-acetyl-11-(3-methylbutanoyl)-13-propanoylthis compound was associated with growth inhibitory activity in several human cancer cell lines. nih.gov
Pharmacophore models can be generated using computational tools to represent these key features as geometric entities like hydrogen bond acceptors, donors, and hydrophobic areas. mdpi.comnih.gov These models serve as valuable tools in virtual screening to identify new molecules with similar biological potential. mdpi.com
The bioactivity of this compound analogues is highly sensitive to variations in their functional groups. biosyn.compressbooks.pubbyjus.com Functional groups are specific arrangements of atoms within a molecule that determine its characteristic chemical reactions. biosyn.combyjus.com
Studies on various naturally occurring and synthetic this compound derivatives have revealed important SAR trends:
Esterification at C-11 and C-13: The nature of the ester groups at the C-11 and C-13 positions significantly impacts cytotoxicity. For example, the presence of a 3-methylbutanoyl group at C-11 appears to be a favorable feature for activity. cnr.it
Substitution at C-3: The presence and nature of the substituent at the C-3 position are also important for bioactivity. cnr.it
The Polypropionate Chain: Modifications to the length and stereochemistry of the polypropionate backbone can lead to substantial changes in biological potency.
The following table summarizes the activity of some this compound analogues, highlighting the influence of functional group variations.
| Compound Name | R1 (at C-3) | R2 (at C-11) | R3 (at C-13) | Bioactivity Notes |
| This compound | H | H | H | The parent compound, serves as a reference for SAR studies. thieme-connect.com |
| 11-(3-methylbutanoyl)-ilikonapyrone | H | 3-methylbutanoyl | H | Shows the effect of esterification at the C-11 position. idsi.md |
| 13-acetyl-11-(3-methylbutanoyl)-ilikonapyrone | H | 3-methylbutanoyl | Acetyl | Demonstrates the combined effect of esterification at C-11 and C-13. idsi.md |
| 3-acetyl-11-(3-methylbutanoyl)-13-propanoylthis compound | Acetyl | 3-methylbutanoyl | Propanoyl | Exhibited growth inhibitory activity against a panel of six human cancer cell lines, indicating the importance of these specific ester groups. nih.gov |
| 3,13-diacetyl-11-(3-methylbutanoyl)-ilikonapyrone | Acetyl | 3-methylbutanoyl | Acetyl | Another example of a di-esterified analogue with observed bioactivity. idsi.md |
This table is generated based on available data and is intended for illustrative purposes. The specific quantitative activity data (e.g., IC50 values) would require more detailed experimental reports.
Identification of Pharmacophoric Features
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. amazon.comtaylorfrancis.com This method is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules. creative-proteomics.comdibru.ac.in
QSAR modeling involves several steps, including dataset preparation, calculation of molecular descriptors, model development, and validation. dibru.ac.in For this compound and its analogues, a 3D-QSAR approach could be particularly insightful. computabio.com 3D-QSAR methods consider the three-dimensional properties of molecules, which can better capture the non-bonded interactions between a ligand and its biological target. computabio.com
The general workflow for a QSAR analysis includes:
Data Set Selection: A series of this compound analogues with experimentally determined biological activities is compiled. researchgate.net
Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated using specialized software. mdpi.comnih.gov
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. dibru.ac.in
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. dibru.ac.in
In a QSAR study of this compound analogues, various structural descriptors would be correlated with their observed biological potency (e.g., cytotoxic activity). These descriptors can be categorized as:
Constitutional: Properties like molecular weight and the number of rotatable bonds. dibru.ac.in
Topological: Descriptors that describe the connectivity of atoms in the molecule.
Quantum Chemical: Parameters such as HOMO/LUMO energies and partial atomic charges, which provide insights into the electronic properties of the molecules.
3D-Descriptors: Steric and electrostatic fields around the molecules.
A hypothetical QSAR model for this compound analogues might reveal that descriptors related to the size and hydrophobicity of the ester groups at C-11 and C-13, as well as electronic properties of the pyrone rings, are significantly correlated with cytotoxic activity. Such a model would provide a quantitative basis for the SAR observations and guide the design of more potent analogues.
Computational Approaches to Predict Activity Profiles
Comparative SAR Analysis with Related Polypropionate Compounds
This compound belongs to the broader class of polypropionates, which are characterized by their biosynthesis from propionate (B1217596) units. Comparing the SAR of this compound with other related polypropionates, such as onchitriols and onchidione, can provide valuable insights into the general structural requirements for bioactivity in this class of natural products. sci-hub.seulb.be
Onchitriols, for example, are also polypropionates isolated from marine mollusks and possess cytotoxic properties. sci-hub.se A comparative analysis might reveal common pharmacophoric features, such as the presence and specific stereochemistry of hydroxyl and ester functionalities along the polypropionate chain. cnr.it For instance, both ilikonapyrones and onchitriols are often found as esters, and the nature of these ester groups plays a crucial role in their cytotoxicity. sci-hub.seacs.org
Future Directions in Ilikonapyrone Research
Advanced Synthetic Strategies for Complex Analogues
The total synthesis of Ilikonapyrone has been a subject of investigation, primarily to confirm its absolute stereochemistry. tohoku.ac.jp Future synthetic endeavors should now pivot towards the creation of a diverse library of complex analogues to systematically probe structure-activity relationships (SAR). Advanced synthetic strategies will be pivotal in this regard. Methodologies that allow for the convergent and stereocontrolled assembly of the polypropionate backbone will be essential. Techniques such as asymmetric aldol (B89426) reactions, substrate-controlled alkylations, and powerful cyclization methods to form the γ-pyrone rings under mild conditions are anticipated to be central to these efforts. tohoku.ac.jp
Furthermore, the development of modular synthetic routes, where different fragments of the molecule can be synthesized independently and then coupled, would offer the flexibility needed to generate a wide array of analogues. This approach would facilitate the systematic modification of various parts of the this compound scaffold, including the side chains and the stereochemistry of the numerous chiral centers. Such strategies will be instrumental in creating novel compounds with potentially improved potency and selectivity.
Deeper Exploration of Biosynthetic Pathways and Engineering
The biosynthesis of this compound is understood to follow a polyketide pathway, utilizing propionate (B1217596) units as building blocks. rsc.org However, a detailed understanding of the specific enzymatic machinery and the corresponding gene clusters responsible for its production in Onchidium mollusks is still lacking. Future research should focus on identifying and characterizing the polyketide synthase (PKS) gene cluster that governs this compound biosynthesis. Advances in genomic sequencing and bioinformatic tools can be leveraged to mine the genomes of these mollusks or their potential microbial symbionts for the relevant biosynthetic genes. researchgate.net
Once the biosynthetic pathway is elucidated, the door will be open to biosynthetic engineering. Heterologous expression of the this compound gene cluster in a more tractable host organism, such as Escherichia coli or a model Streptomyces strain, could enable the sustainable production of this compound and its precursors. sci-hub.se Moreover, genetic manipulation of the PKS domains could lead to the programmed biosynthesis of novel analogues, a process often referred to as "mutasynthesis." This approach offers a powerful and complementary strategy to chemical synthesis for generating structural diversity.
Comprehensive Elucidation of Molecular Mechanisms of Action
While this compound and its naturally occurring esters have demonstrated cytotoxic effects against various cancer cell lines, their precise molecular mechanisms of action remain largely uncharacterized. nih.govichem.md Future research must prioritize the identification of the specific cellular targets and signaling pathways modulated by these compounds. A variety of modern cell and molecular biology techniques can be employed for this purpose.
Target identification studies, using methods such as affinity chromatography with biotinylated this compound probes or chemoproteomics approaches, could reveal the direct protein binding partners of the molecule. Subsequent validation of these targets through techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing will be crucial. Furthermore, comprehensive profiling of the cellular response to this compound treatment using transcriptomics (RNA-seq) and proteomics will provide a broader understanding of the affected pathways, which may include apoptosis, cell cycle regulation, or other forms of cell death. nih.gov
Development of Novel Research Methodologies for Pre-clinical Evaluation
To bridge the gap between promising in vitro activity and potential clinical application, robust and innovative preclinical evaluation methodologies are required for this compound and its analogues.
Integration of In Vitro and In Vivo Models
Future preclinical studies should move beyond simple 2D cell culture models and incorporate more physiologically relevant systems. Three-dimensional (3D) cell culture models, such as spheroids or organoids derived from patient tumors, can better mimic the tumor microenvironment and provide more predictive data on drug efficacy.
The most promising analogues identified from these advanced in vitro models should then be evaluated in relevant in vivo animal models of cancer. nih.gov The selection of appropriate xenograft or genetically engineered mouse models that closely recapitulate human disease will be critical for assessing the therapeutic potential of this compound derivatives. The integration of data from both sophisticated in vitro and well-chosen in vivo models will be essential for making informed decisions about which compounds to advance in the drug development pipeline.
Application of Advanced In Silico Approaches
Computational methods, or in silico approaches, offer a powerful toolkit to accelerate the discovery and optimization of this compound-based compounds. pnrjournal.com Although not yet extensively applied to this compound, these techniques hold significant promise for future research. Molecular docking studies can be used to predict the binding modes of this compound analogues with potential protein targets, helping to rationalize observed SAR and guide the design of new derivatives with improved binding affinity. nih.govpnrjournal.com
Quantitative structure-activity relationship (QSAR) models can be developed as more data on the biological activity of different analogues becomes available. These models can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates. Furthermore, in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be invaluable for identifying analogues with favorable drug-like characteristics early in the discovery process. ijpsonline.com
Potential for Derivatization Towards Enhanced Biological Activity
The existence of several naturally occurring this compound esters with varying levels of cytotoxic activity strongly suggests that the biological profile of the core scaffold can be modulated through derivatization. ichem.md Future research should systematically explore the potential for derivatization at the hydroxyl groups and other modifiable positions of the this compound molecule.
The synthesis and biological evaluation of a wide range of ester, ether, and other derivatives will be crucial for establishing comprehensive SAR. rsc.org For instance, the activity of 3-acetyl-11-(3-methylbutanoyl)-13-propanoyl-ilikonapyrone against a panel of human cancer cell lines highlights the importance of the ester functionalities for cytotoxicity. nih.govichem.md By systematically varying the nature of these acyl groups, it may be possible to enhance potency, improve selectivity for cancer cells, and optimize pharmacokinetic properties. These derivatization efforts, guided by the insights gained from mechanistic studies and in silico modeling, will be a key driver in the development of this compound-based compounds as potential therapeutic leads.
Ecological and Biotechnological Implications of this compound and its Production
The discovery and subsequent research into this compound, a complex polypropionate first isolated from the marine pulmonate mollusk Onchidium verruculatum, have unveiled a range of ecological and biotechnological implications. mdpi.comnih.govresearcher.lifersc.org As a member of the polyketide family of natural products, this compound's intricate structure and biological activity position it as a molecule of significant interest for future scientific exploration. researchgate.netsci-hub.se
Ecological Significance: A Chemical Defense Strategy
The primary ecological role attributed to this compound and its ester derivatives is that of a chemical defense mechanism for the organisms that harbor it. mdpi.comichem.mduni-bonn.denio.res.inthieme-connect.com Found in the mucus and mantle of shell-less marine mollusks, these compounds are considered defense allomones, substances that deter predators and provide a survival advantage in the competitive marine environment. nih.govichem.mdresearchgate.net This chemical defense is crucial for slow-moving, soft-bodied organisms like Onchidium species, which lack physical protection. nih.gov The production of these defensive compounds is often not by the mollusk itself but by symbiotic or dietary sources, such as marine fungi and bacteria. nio.res.inresearchgate.net The mollusks then accumulate these metabolites, particularly in their more vulnerable outer tissues, to ward off potential threats. ichem.md The presence of this compound in these mollusks highlights the complex chemical ecology of marine ecosystems, where secondary metabolites mediate inter-species interactions. mdpi.comichem.md
Research into the chemical ecology of marine heterobranchs suggests that these organisms sequester a vast array of bioactive compounds from their diet or symbiotic microbes to defend against predation. mdpi.comichem.md this compound is a prime example of such a sequestered metabolite, playing a fundamental role in the survival of its host. ichem.md The study of these interactions provides valuable insights into the evolutionary pressures that drive the production of such diverse and potent natural products.
Biotechnological Potential: From Cytotoxicity to Sustainable Production
The biotechnological implications of this compound and its derivatives are largely centered on their potent biological activities, particularly their cytotoxicity against various cancer cell lines. mdpi.comnih.govsci-hub.seresearchgate.netvliz.be This has positioned this compound as a lead compound for the development of new anticancer agents. nih.govsci-hub.se However, the translation of this potential into clinical applications faces significant hurdles, primarily related to supply.
The natural yield of this compound from marine mollusks is typically very low, making large-scale extraction unsustainable and economically unviable. mdpi.com This supply challenge has spurred research into biotechnological methods for its production. Future research is likely to focus on several key areas:
Biosynthetic Pathway Elucidation: A critical step towards sustainable production is the identification and characterization of the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters responsible for this compound biosynthesis in the original producing organism, likely a marine fungus or bacterium. mdpi.commdpi.comnih.gov Techniques such as genome mining of these microorganisms are powerful tools for discovering novel biosynthetic pathways. nih.gov
Heterologous Expression: Once the biosynthetic gene cluster is identified, it can be transferred to and expressed in a more manageable host microorganism, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This process, known as heterologous production, offers a promising avenue for the scalable and sustainable production of this compound and its derivatives. rsc.orgnih.gov While challenges in expressing large and complex marine-derived gene clusters exist, advances in synthetic biology and metabolic engineering are continuously improving the success rates of these endeavors. nih.govacs.org
Analogue Generation: The elucidation of the biosynthetic pathway and the tools of synthetic biology could also enable the creation of novel this compound analogues with potentially improved efficacy or novel biological activities. researchgate.net By manipulating the PKS genes, researchers can alter the chemical structure of the final product, leading to a diverse library of compounds for drug discovery.
The broader biotechnological interest in marine polyketides like this compound extends beyond pharmaceuticals. researchgate.netresearchgate.net Polyketides have applications in agriculture as pesticides and in various industrial processes. researchgate.net While the current focus for this compound remains on its pharmacological potential, future research may uncover a wider range of applications.
Q & A
Q. What are the optimal protocols for isolating ilikonapyrone from Onchidium typhae?
this compound is typically extracted using chloroform, followed by chromatographic purification. Evidence from Onchidium typhae studies shows that chloroform extraction yields higher concentrations of bioactive compounds compared to methanol or ethyl acetate, with 1% chloroform extract demonstrating 82–85% antimicrobial activity . Key steps include:
- Sample preparation : Lyophilized slug tissue homogenized in solvent.
- Solvent selection : Chloroform preferred for polar compound retention.
- Purification : Column chromatography (e.g., silica gel) and HPLC for derivative separation. Ensure reproducibility by documenting solvent ratios, temperature, and centrifugation parameters per journal guidelines .
Q. How is this compound’s structure elucidated using spectroscopic methods?
Structural characterization relies on NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). The pyran ring and asymmetric centers are confirmed via coupling constants in NMR spectra, while HRMS identifies molecular formulas (e.g., C₁₅H₂₂O₄ for this compound). Cross-validate data with X-ray crystallography if crystalline derivatives are available .
Q. What nutritional factors in Onchidium typhae influence this compound biosynthesis?
Proximate analysis reveals O. typhae’s high protein content (67.88%) and low fat (3.17%), suggesting protein-rich diets may enhance polypropionate synthesis. Compare with other Onchidiidae species to identify species-specific metabolic pathways .
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivity be resolved?
Discrepancies (e.g., methanol vs. chloroform extract efficacy) require:
Q. What strategies address challenges in synthesizing this compound’s asymmetric centers?
Asymmetric synthesis involves:
- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) for stereocontrol.
- Retrosynthetic analysis : Break down the pyran ring into simpler propionate units.
- Computational modeling : Predict transition states to optimize enantiomeric excess .
Q. How do in vitro bioactivity results translate to in vivo models for this compound?
Design preclinical studies with:
- Dose-response curves : Link in vitro MIC values (e.g., 1% extract) to in vivo efficacy.
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS.
- Toxicity screens : Monitor hepatorenal function in animal models to validate safety .
Methodological Considerations
Q. What frameworks guide hypothesis formulation for this compound’s ecological role?
Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions:
Q. How should researchers document this compound data for reproducibility?
Follow journal mandates to:
- Detail experimental conditions : Solvent purity, instrument calibration.
- Report negative results : E.g., absence of saponins in methanol extracts.
- Deposit raw data : Spectra and bioassay results in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
